4-Chloro-2-fluoro-3-methoxyphenylboronic acid
Overview
Description
4-Chloro-2-fluoro-3-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BClFO3 and a molecular weight of 204.39 . This compound is stored in a dry environment at 2-8°C . It is an intermediate in the synthesis of Arylex (A794890), a potent dicot weed control herbicide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 342.7±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Physical and Chemical Properties Analysis
This compound is a white powder . It has a density of 1.4±0.1 g/cm3 . The compound has a boiling point of 342.7±52.0 °C at 760 mmHg . It has a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound is soluble in dichloromethane .Scientific Research Applications
Fluorescence Quenching Studies
4-Chloro-2-fluoro-3-methoxyphenylboronic acid and similar derivatives have been studied for their fluorescence quenching properties. Research conducted by Geethanjali, Nagaraja, and Melavanki (2015) explored the fluorescence quenching mechanism of these compounds, finding that static quenching mechanisms are likely active in these systems, especially when reactions are diffusion-limited (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Assemblies
In the field of supramolecular chemistry, derivatives of this compound have been used to form complex assemblies. Pedireddi and Seethalekshmi (2004) reported the formation of O–H⋯N hydrogen bonds in such assemblies, highlighting the compound's utility in creating intricate molecular structures (Pedireddi & Seethalekshmi, 2004).
Chemical and Electronic Integrity in Hybrid Materials
The compound has been used in the development of hybrid materials. Monteiro et al. (2015) demonstrated the chemical and electronic integrity of a chiral BINOL ligand after immobilization on multiwalled carbon nanotubes, using a derivative of this compound (Monteiro et al., 2015).
Synthesis of Complex Molecules
Zhou Yu (2002) utilized this compound in the synthesis of an intermediate for herbicides, demonstrating its application in creating complex molecular structures for various industrial uses (Zhou Yu, 2002).
Recognition in Organic Media
This compound has also been studied in the context of recognizing and transferring hydrophilic compounds from aqueous solutions to organic media, as shown by Sawada et al. (2000) in their study of self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers (Sawada et al., 2000).
Synthesis of Hypervalent Iodine Heterocycles
Nemykin et al. (2011) explored the synthesis of benziodoxaborole derivatives using a similar compound, contributing to advancements in hypervalent iodine chemistry (Nemykin et al., 2011).
Safety and Hazards
The compound is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, indicating harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in the SM coupling reaction . The compound facilitates the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Properties
IUPAC Name |
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJCQSNQOHRAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657510 | |
Record name | (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944129-07-1 | |
Record name | B-(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944129-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944129071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate?
A1: this compound serves as a crucial building block in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. The research describes a method where this compound is first extracted into an organic phase using methyl isobutyl ketone [, ]. This extracted compound then reacts with methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, also in methyl isobutyl ketone, to form an intermediate compound. A subsequent deacetylation step yields the final product, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate [, ].
Q2: What are the advantages of the described method using this compound for this synthesis?
A2: The research highlights several advantages of this synthetic approach. Firstly, the extraction of this compound into methyl isobutyl ketone increases the overall yield of the final product [, ]. Secondly, this method simplifies the process by reducing the number of solvents required, thereby minimizing complexity and cost [, ].
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